
5-Hydroxymethylchrysene sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethylchrysene sulfate is a sulfate ester derivative of 5-hydroxymethylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential mutagenic and carcinogenic properties. It is primarily studied in the context of its metabolic activation and inactivation in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylchrysene sulfate typically involves the sulfation of 5-hydroxymethylchrysene. This process can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester .
Industrial Production Methods: These methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethylchrysene sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of chrysene, which are of interest for further biological and chemical studies .
Scientific Research Applications
5-Hydroxymethylchrysene sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the sulfation and desulfation processes in organic chemistry.
Medicine: Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs.
Mechanism of Action
The mechanism of action of 5-hydroxymethylchrysene sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by enzymes such as cytochrome P450 and sulfotransferases, which convert it to its active sulfate ester form .
Comparison with Similar Compounds
Chrysene: A parent compound of 5-hydroxymethylchrysene, known for its carcinogenic properties.
5-Methylchrysene: A methylated derivative with similar metabolic pathways and biological effects.
Fluorinated Derivatives: Compounds like 5-fluoromethylchrysene, which have been studied for their altered biological activity due to fluorine substitution
Uniqueness: 5-Hydroxymethylchrysene sulfate is unique due to its sulfate ester group, which significantly influences its solubility, reactivity, and biological interactions. This makes it a valuable compound for studying the effects of sulfation on PAHs and their biological activity .
Properties
CAS No. |
100924-64-9 |
|---|---|
Molecular Formula |
C19H14O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
chrysen-5-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C19H14O4S/c20-24(21,22)23-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2,(H,20,21,22) |
InChI Key |
SRLZFYPFZJWWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


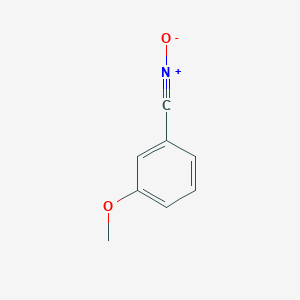
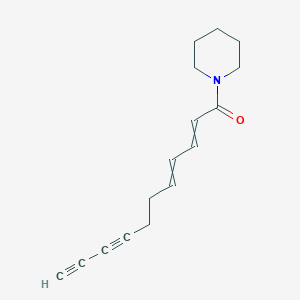
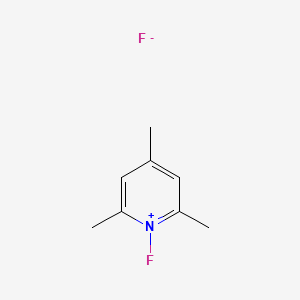
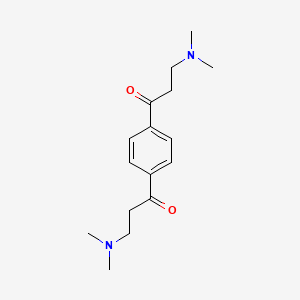
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
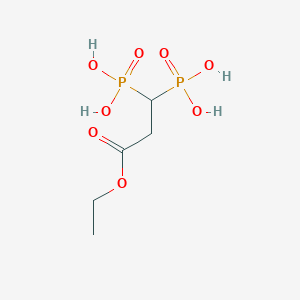
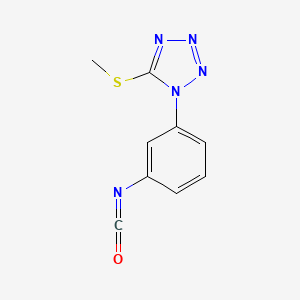
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)


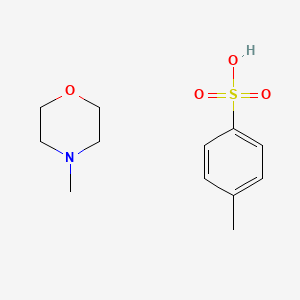
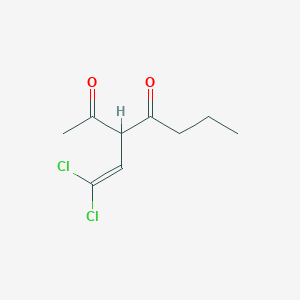
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
